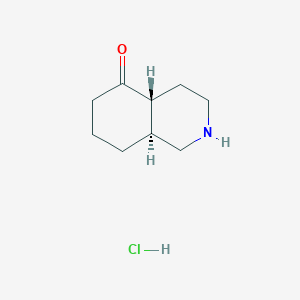

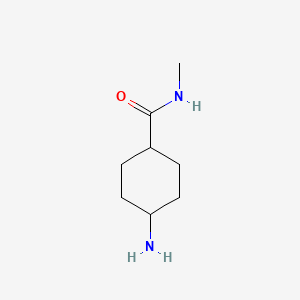

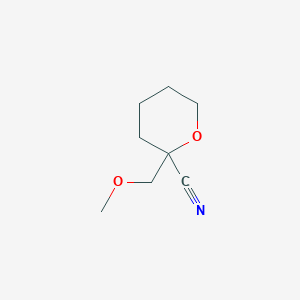

(4Ar,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

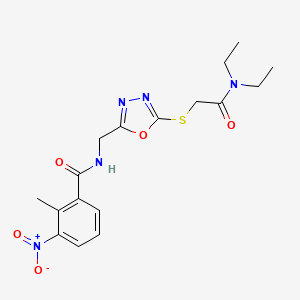

(4Ar,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one;hydrochloride, also known as AH-7921, is a synthetic opioid that was first synthesized in the 1970s. It is a potent analgesic and has been shown to be effective in treating pain in animal models. AH-7921 has also been found to have a high affinity for the μ-opioid receptor, which is the same receptor that is targeted by other opioids such as morphine and fentanyl.

Applications De Recherche Scientifique

Efficient Synthetic Routes

One study discusses the efficient preparation of substituted tetrahydroquinolines and octahydroacridine derivatives, highlighting a method that could potentially involve compounds similar to "(4Ar,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one hydrochloride" as intermediates or targets for synthesis. This research could provide insights into synthetic pathways that enhance the production of complex isoquinoline derivatives (D. Sielemann, R. Keuper, N. Risch, 1999).

Antipsychotic Drug Design

Another pivotal study delineates a dopamine receptor model and its application in the design of a new class of rigid pyrrolo[2,3-g]isoquinoline antipsychotics. This research elucidates the stereospecific activity of a compound closely related to "(4Ar,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one hydrochloride", underlining its potential utility in developing antipsychotic medications with enhanced specificity and efficacy (G. Olson et al., 1981).

Green Chemistry Applications

A study presents a green and simple method for synthesizing 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines, using a reaction that might be relevant for derivatives of "(4Ar,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one hydrochloride". This showcases the compound's relevance in environmentally friendly synthetic processes (S. A. Abdelmohsen, Y. A. El-Ossaily, 2015).

Metal Ion Binding and Bioavailability

Research into the liposome-water partitioning of 8-hydroxyquinolines and their copper complexes offers insights into the bioavailability and toxicity of metal complexes. This could indicate the utility of "(4Ar,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one hydrochloride" in studies related to metal ion binding and its effects on biological systems (Sibylle Kaiser, B. Escher, 2006).

Anticancer and Antimicrobial Agents

Another area of application is in the synthesis of polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles as anti-cancer agents, where derivatives similar to "(4Ar,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one hydrochloride" could play a critical role in the development of new oncological treatments (Shengjiao Yan et al., 2013).

Propriétés

IUPAC Name |

(4aR,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO.ClH/c11-9-3-1-2-7-6-10-5-4-8(7)9;/h7-8,10H,1-6H2;1H/t7-,8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIJESIBEJMUPH-SCLLHFNJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCCC2C(=O)C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CNCC[C@H]2C(=O)C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4Ar,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-chlorobenzyl)oxy]methyl}-1-methyl-5-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2864235.png)

![3-methyl-2-oxo-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2864237.png)

![2-(((3-chlorobenzyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2864245.png)

![4-[(2-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2864246.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide](/img/structure/B2864248.png)

![5-Chloro-2-[2-[(1-cyanocycloheptyl)amino]-2-oxoethoxy]benzamide](/img/structure/B2864250.png)